2,2-Dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
2,2-Dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
105889-80-3
VCID:
VC0173624
InChI:
InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39)/b15-9-/t17-,21-/m1/s1
SMILES:
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Molecular Formula:
C28H37N5O10S2
Molecular Weight:
667.8 g/mol
2,2-Dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 105889-80-3
Main Products
VCID: VC0173624
Molecular Formula: C28H37N5O10S2
Molecular Weight: 667.8 g/mol
CAS No. | 105889-80-3 |
---|---|
Product Name | 2,2-Dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Molecular Formula | C28H37N5O10S2 |
Molecular Weight | 667.8 g/mol |
IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39)/b15-9-/t17-,21-/m1/s1 |
Standard InChIKey | MBCFXVZYMMCNLY-HDSFYLASSA-N |
Isomeric SMILES | CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
SMILES | CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES | CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Appearance | Powder |
Synonyms | (tert-Butoxycarbonyl)oxycefcapene pivoxil |
PubChem Compound | 10372273 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume